

Sodium Thiomethoxide (CH₃SNa): A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *sodium;methanethiolate*

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Introduction: Beyond a Simple Thiolate

Sodium thiomethoxide (CH₃SNa), also known as sodium methanethiolate, is a cornerstone reagent in modern organic and medicinal chemistry. While structurally simple, its potent nucleophilicity and basicity make it an indispensable tool for constructing complex molecular architectures. This guide moves beyond a surface-level overview to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of its core characteristics. We will explore the causality behind its reactivity, detail self-validating experimental protocols, and ground all claims in authoritative references. Understanding the nuances of this powerful reagent is critical for its safe, effective, and reproducible application in the laboratory and beyond.

Section 1: Core Molecular and Physical Characteristics

A molecule's behavior is a direct consequence of its physical and electronic properties. Here, we dissect the fundamental attributes of sodium thiomethoxide.

Structure and Bonding

Sodium thiomethoxide is an organosulfur salt with the empirical formula CH_3SNa .^{[1][2][3]} It consists of a sodium cation (Na^+) and a thiomethoxide anion (CH_3S^-). The anion features a methyl group covalently bonded to a sulfur atom, which bears a negative formal charge. This localization of electron density on the highly polarizable sulfur atom is the primary driver of the compound's potent nucleophilicity.^{[2][4]}

Physical Properties

The bulk properties of sodium thiomethoxide dictate its handling, solvent choice, and reaction setup. Commercially, it is available as a white to off-white or light brown solid, typically a powder or crystalline in form.^{[1][3]} It is characterized by a strong, offensive odor reminiscent of rotten cabbage, a trait of its hydrolysis product, methanethiol.^[2]

Table 1: Physical and Chemical Properties of Sodium Thiomethoxide

Property	Value	Source(s)
CAS Number	5188-07-8	[1]
Molecular Formula	CH_3NaS	[1][5]
Molecular Weight	70.09 g/mol	[1][6]
Appearance	White to off-white/light brown powder or crystals	[1][3]
Melting Point	88–90 °C	[2]
Density	~1.43 g/cm ³ (solid)	[2]
Solubility	Soluble in water and ethanol; insoluble in ether	[2]
pKa (of conjugate acid, CH_3SH)	~10.4	[7]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for reagent identity and purity.

- ^1H NMR: In a suitable aprotic solvent (e.g., DMSO- d_6), the ^1H NMR spectrum is expected to show a sharp singlet corresponding to the three methyl protons ($-\text{CH}_3$). The chemical shift would be significantly upfield compared to dimethyl sulfide due to the anionic character of the sulfur, anticipated in the range of 1.5-2.5 ppm.
- ^{13}C NMR: The ^{13}C NMR spectrum will display a single resonance for the methyl carbon. A reference spectrum from a commercial supplier confirms this.[6][8] The expected chemical shift is in the range of 5-15 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations from the methyl group, typically observed around 2850-3000 cm^{-1} . C-H bending and rocking vibrations will also be present in the fingerprint region. The C-S stretch is a weaker absorption, expected around 600-800 cm^{-1} . An ATR-IR spectrum is available in public databases for reference.[6]

Section 2: Chemical Properties and Reactivity

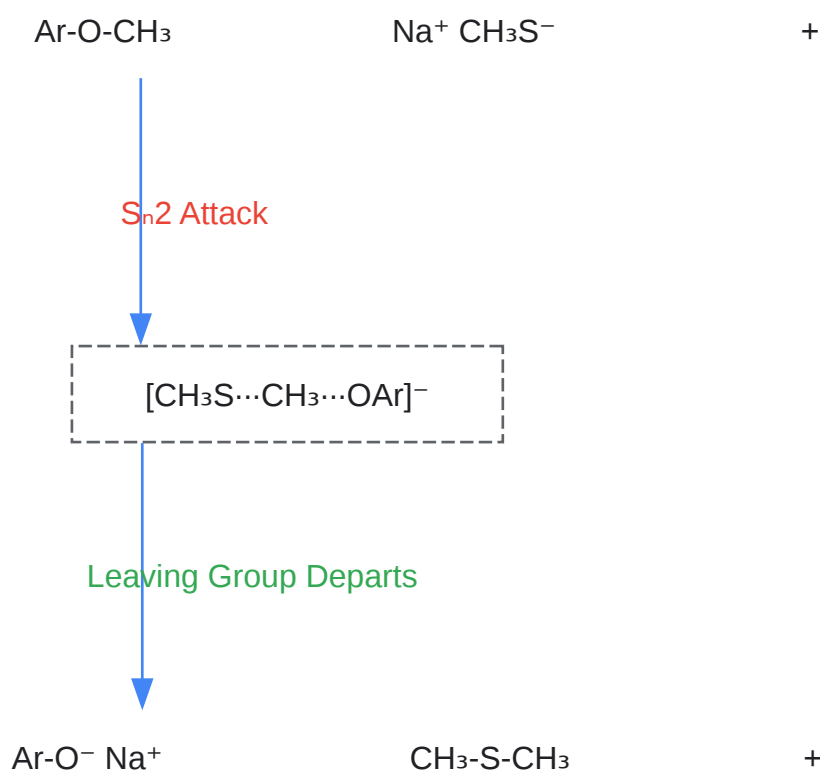
The utility of sodium thiomethoxide stems from its dual nature as a potent nucleophile and a moderately strong base.

Nucleophilicity and Basicity

The thiomethoxide anion is a powerful, soft nucleophile, readily attacking electrophilic carbon centers.[2][9] This high nucleophilicity is leveraged in a variety of substitution reactions. Its basicity is moderate; as the conjugate base of methanethiol ($\text{pK}_a \approx 10.4$), it is strong enough to deprotonate a range of acidic protons but is often utilized in contexts where its nucleophilicity is the desired trait.[7]

Key Reactions in Drug Development

O-Demethylation of Aryl Methyl Ethers: One of the most critical applications of sodium thiomethoxide in medicinal chemistry is the cleavage of aryl methyl ethers to reveal the corresponding phenol.[3][10] Ethers are generally robust, but the combination of a potent sulfur nucleophile and an unhindered methyl group allows for an efficient $\text{S}_\text{n}2$ reaction.[4][7] This transformation is often a key late-stage deprotection step in the synthesis of complex drug candidates.[4] The reaction works because the sulfur anion is an excellent nucleophile, and the resulting aryloxy anion is stabilized by resonance.[4]



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Caption: S_n2 mechanism for aryl methyl ether demethylation.

Nucleophilic Aromatic Substitution (S_NAr): Sodium thiomethoxide can displace leaving groups (e.g., halides) on electron-deficient aromatic rings to form methyl aryl sulfides, which are important structural motifs in various bioactive molecules.[9]

Stability and Decomposition

Sodium thiomethoxide is highly sensitive to air and moisture.[9] Exposure to water or humid air results in rapid hydrolysis to form methanethiol gas, which is flammable, toxic, and malodorous.[2][9] It is also sensitive to carbon dioxide, with which it can react.[9] For these reasons, it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Synthesis and Manufacturing

While commercially available, understanding the synthesis of sodium thiomethoxide provides insight into potential impurities and handling requirements.

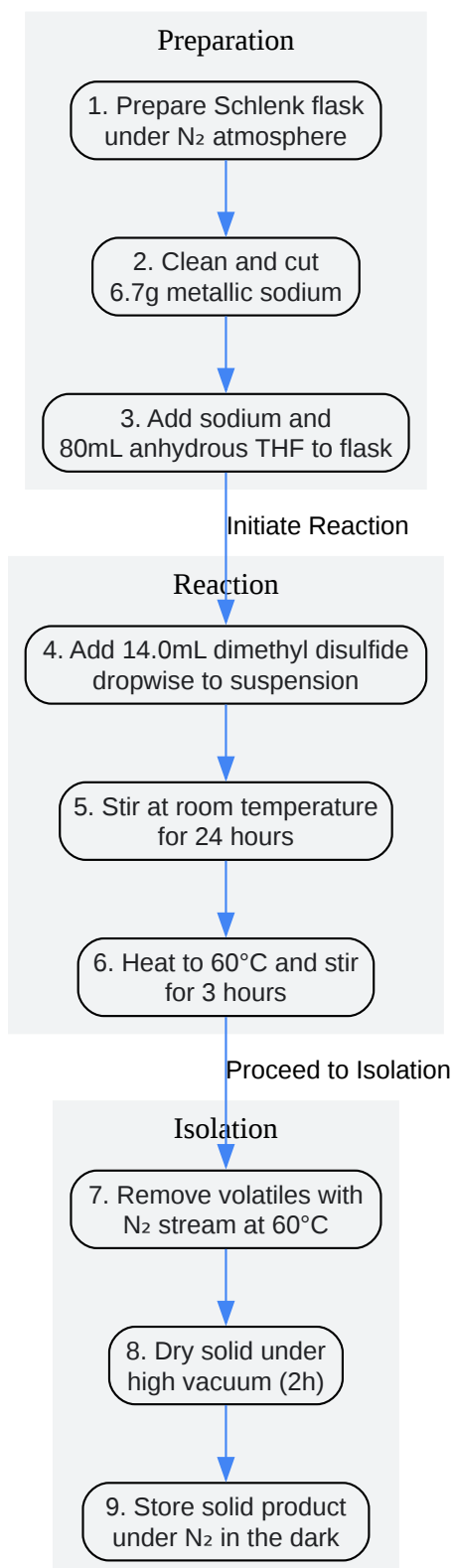
Laboratory-Scale Synthesis Protocol

A reliable lab-scale preparation can be performed using metallic sodium and dimethyl disulfide. This method avoids the handling of highly toxic methanethiol gas directly.[\[11\]](#)[\[12\]](#)

Protocol: Synthesis of Sodium Thiomethoxide from Sodium and Dimethyl Disulfide

- **Causality:** This procedure leverages the reductive cleavage of the disulfide bond in dimethyl disulfide by metallic sodium to generate two equivalents of the thiomethoxide anion. Anhydrous THF is used as a solvent, and the entire process is conducted under an inert atmosphere to prevent decomposition of the product and reaction with the sodium metal.
- **Step 1: Apparatus Setup**
 - Assemble a 200 mL Schlenk flask equipped with a magnetic stir bar.
 - Connect the flask to a vacuum/gas manifold. Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[\[11\]](#)
- **Step 2: Reagent Preparation and Addition**
 - In a fume hood, take a block of metallic sodium (6.7 g, 0.29 mol) from its kerosene or mineral oil storage.[\[12\]](#)
 - Quickly wipe the oil from the surface with a paper towel and use a knife to scrape off the gray/white oxide layer, exposing the shiny metal.
 - Cut the sodium into small pieces and immediately transfer them to the prepared Schlenk flask under a positive counter-flow of nitrogen. Seal the flask with a rubber septum.[\[11\]](#)
 - Via cannula, transfer 80 mL of anhydrous tetrahydrofuran (THF) into the flask.[\[11\]](#)[\[12\]](#)
 - Withdraw 14.0 mL of dimethyl disulfide (0.158 mol) into a syringe and add it dropwise to the stirred sodium/THF suspension over 30 minutes. The reaction is exothermic.[\[11\]](#)
- **Step 3: Reaction and Workup**

- Stir the reaction mixture at room temperature for 24 hours. The mixture will become a viscous slurry.[\[11\]](#)
- Gently heat the mixture to 60 °C and continue stirring for an additional 3 hours to ensure the reaction goes to completion.[\[11\]](#)
- Allow the flask to cool to room temperature.
- Step 4: Isolation and Storage
 - While maintaining the flask at ~60 °C, use a gentle stream of nitrogen to blow off the majority of the THF solvent and any excess dimethyl disulfide. Use a cold trap (e.g., dry ice/acetone) to collect the volatile components.[\[11\]](#)[\[12\]](#)
 - Once a dry-looking solid appears, connect the flask to a high-vacuum pump for approximately 2 hours to remove all residual volatiles.[\[11\]](#)[\[12\]](#)
 - Backfill the flask with nitrogen. The resulting light-yellow solid (yield ~97%) should be stored in the dark under a nitrogen atmosphere.[\[11\]](#)



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Caption: Experimental workflow for laboratory synthesis of CH_3SNa .

Industrial Production

On a larger scale, sodium thiomethoxide is often produced by reacting methanethiol with a strong base like sodium hydroxide.[13] The methanethiol itself is typically generated from the reaction of sodium hydrosulfide (NaHS) with either dimethyl sulfate or methyl chloride.[13][14][15] These industrial routes involve handling highly toxic and volatile materials, necessitating specialized equipment and stringent safety protocols.[13]

Section 4: Handling, Storage, and Safety

The high reactivity of sodium thiomethoxide demands rigorous adherence to safety protocols.

Safe Handling Procedures

- **Inert Atmosphere:** Always handle solid sodium thiomethoxide in a glovebox or Schlenk line under a dry, inert atmosphere (nitrogen or argon).[9]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, a full face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile).[1]
- **Ventilation:** All manipulations should be performed in a certified chemical fume hood to mitigate the risk of inhaling toxic methanethiol, which is released upon hydrolysis.[12]
- **Ignition Sources:** Sodium thiomethoxide is a flammable solid. Keep it away from all sources of ignition, including open flames, hot surfaces, and static discharge.[1]

Storage

Store sodium thiomethoxide in a tightly sealed container, preferably the manufacturer's original container, under a blanket of nitrogen. The storage area should be a cool, dry, well-ventilated location designated for flammable and corrosive materials.[9] It should be kept separate from acids, oxidizing agents, and water sources.

Hazard Profile

Table 2: GHS Hazard Classifications for Sodium Thiomethoxide

Hazard Class	Category	Hazard Statement	Source(s)
Flammable Solids	1	H228: Flammable solid	[1]
Acute Toxicity, Oral	3	H301: Toxic if swallowed	[1]
Skin Corrosion	1A	H314: Causes severe skin burns and eye damage	[1]
Serious Eye Damage	1	H314: Causes severe skin burns and eye damage	[1]

Section 5: Applications in Research and Drug Development

The unique reactivity of sodium thiomethoxide has cemented its role in several areas of chemical and pharmaceutical development.

- **Pharmaceutical Intermediates:** It is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is used to synthesize thiol-based analogues of Suberoylanilide Hydroxamic Acid (SAHA), which are potent histone deacetylase (HDAC) inhibitors investigated as anti-cancer agents.[5][8][9]
- **Agrochemicals:** The agricultural sector utilizes sodium thiomethoxide as a precursor in the synthesis of important pesticides, such as methomyl, which is crucial for crop protection.[14]
- **Materials Science:** In the field of organic electronics, sodium thiomethoxide serves as a sulfur source and a reagent for fabricating novel organic semiconductors used in field-effect transistors.[1]
- **Dye Industry:** It is also employed in the synthesis of various dye intermediates and chromophores.

Conclusion

Sodium thiomethoxide is a powerful and versatile reagent whose utility is directly linked to the potent nucleophilicity of the thiomethoxide anion. Its successful application in research and drug development hinges on a thorough understanding of its physical properties, reactivity, and stringent handling requirements. By appreciating the causality behind its chemical behavior—from its S_N2 -mediated demethylation capabilities to its sensitivity to atmospheric conditions—scientists can harness its power safely and effectively. This guide provides the foundational knowledge and practical protocols necessary to integrate this critical reagent into advanced synthetic workflows, enabling the creation of novel molecules that drive scientific innovation.

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